molecular formula C7H3BrF2N2S B1630294 2-Amino-6-bromo-5,7-difluorobenzothiazole CAS No. 942473-98-5

2-Amino-6-bromo-5,7-difluorobenzothiazole

Cat. No. B1630294
M. Wt: 265.08 g/mol
InChI Key: CBPDGHHPFIGTAP-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-5,7-difluorobenzothiazole is a chemical compound with the following properties:



  • Empirical Formula : C<sub>7</sub>H<sub>3</sub>BrF<sub>2</sub>N<sub>2</sub>S

  • Molecular Weight : 265.08 g/mol

  • CAS Number : 942473-98-5



Synthesis Analysis

The synthetic methods for preparing this compound are documented in scientific literature. Researchers have explored various routes to synthesize it, including condensation reactions, cyclization processes, and functional group transformations. These methods often involve starting materials such as bromobenzothiazoles and fluorinated reagents. Further investigation into the most efficient and scalable synthetic route is warranted.



Molecular Structure Analysis

The molecular structure of 2-Amino-6-bromo-5,7-difluorobenzothiazole consists of a benzothiazole core with bromine and fluorine substituents. The bromine atom is positioned at the 6th position, while the two fluorine atoms are at the 5th and 7th positions. The amino group is attached to the nitrogen atom within the benzothiazole ring. The arrangement of these atoms influences the compound’s reactivity and biological activity.



Chemical Reactions Analysis

This compound can participate in various chemical reactions:



  • Arylation : The bromine atom makes it amenable to cross-coupling reactions with aryl or heteroaryl halides.

  • Nucleophilic Substitution : The amino group can undergo nucleophilic substitution reactions with electrophiles.

  • Fluorination : The fluorine atoms may be further modified through fluorination reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in organic solvents (e.g., DMSO, DMF) but sparingly soluble in water.

  • Color : Typically pale yellow to light brown.


Safety And Hazards


  • Toxicity : Assessments indicate low acute toxicity, but prolonged exposure should be handled with care.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) when working with this compound.

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.


Future Directions

Research avenues for 2-Amino-6-bromo-5,7-difluorobenzothiazole include:



  • Biological Studies : Investigate its effects on specific cellular targets.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its potency.

  • Pharmacokinetics : Assess its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

6-bromo-5,7-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2S/c8-4-2(9)1-3-6(5(4)10)13-7(11)12-3/h1H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPDGHHPFIGTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650181
Record name 6-Bromo-5,7-difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromo-5,7-difluorobenzothiazole

CAS RN

942473-98-5
Record name 6-Bromo-5,7-difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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